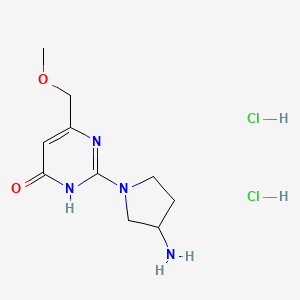
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride involves the inhibition of various enzymes, including protein kinase C and casein kinase 1. This inhibition leads to the modulation of various cellular processes, including signal transduction, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have potent inhibitory activity against several enzymes, including protein kinase C and casein kinase 1. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride in lab experiments include its potent inhibitory activity against various enzymes, its potential use as a therapeutic agent for the treatment of neurological disorders, and its relatively easy synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride. These include further investigation into its potential use as a therapeutic agent for the treatment of neurological disorders, the development of more potent and selective inhibitors of protein kinase C and casein kinase 1, and the investigation of its potential use in other fields such as cancer research and drug delivery. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo.
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent inhibitory activity against various enzymes and potential use as a therapeutic agent for the treatment of neurological disorders make it a promising area of research for the future.
合成法
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride involves the reaction between 2,4,6-trichloropyrimidine and 3-aminopyrrolidine in the presence of methanol and sodium methoxide. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt form.
科学的研究の応用
2-(3-Aminopyrrolidin-1-yl)-6-(methoxymethyl)pyrimidin-4-ol dihydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to have potent inhibitory activity against several enzymes, including protein kinase C and casein kinase 1. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.2ClH/c1-16-6-8-4-9(15)13-10(12-8)14-3-2-7(11)5-14;;/h4,7H,2-3,5-6,11H2,1H3,(H,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCDRUCHNHCMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCC(C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

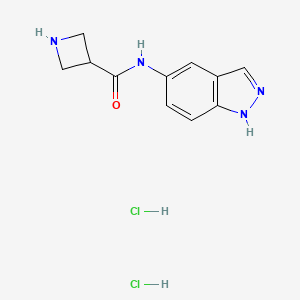
![N-[(4-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2901747.png)
![[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B2901748.png)
![1,3,6-trimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2901749.png)
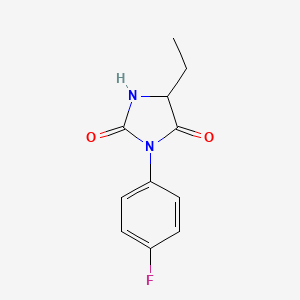
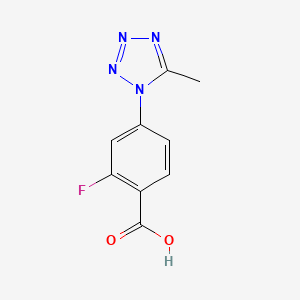
![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/no-structure.png)
![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2901757.png)
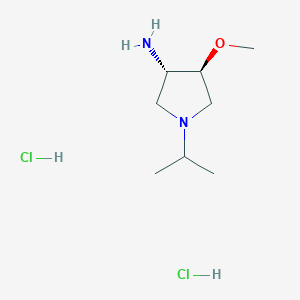
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2901761.png)
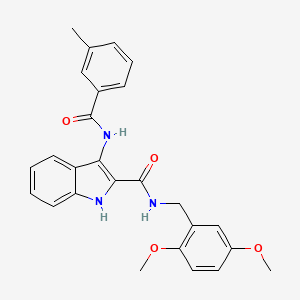

![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B2901767.png)
![7-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901768.png)